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Compound of Interest

Compound Name:
1,2-Phenylenediamine

dihydrochloride

Cat. No.: B147417 Get Quote

For researchers, scientists, and drug development professionals, o-Phenylenediamine

dihydrochloride (OPD) serves as a reliable and cost-effective chromogenic substrate for

Horseradish Peroxidase (HRP) in Enzyme-Linked Immunosorbent Assays (ELISA). This

document provides detailed application notes, experimental protocols, and technical data to

facilitate the effective use of OPD in your research.

Introduction
OPD is a water-soluble substrate that, in the presence of HRP and hydrogen peroxide, is

oxidized to produce a soluble, yellow-orange product, 2,3-diaminophenazine (DAP).[1] The

color development is directly proportional to the amount of HRP activity, which in turn

corresponds to the quantity of the analyte of interest in the sample. The reaction can be

stopped with an acid, which shifts the absorbance maximum and stabilizes the color for

accurate spectrophotometric measurement.

Key Performance Characteristics
OPD is a sensitive substrate suitable for various ELISA applications. Its performance is often

compared with other common HRP substrates like TMB (3,3',5,5'-tetramethylbenzidine) and

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).

Table 1: Comparison of Common HRP Chromogenic Substrates
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Feature
OPD (o-
phenylenediamine)

TMB (3,3',5,5'-
tetramethylbenzidi
ne)

ABTS (2,2'-azino-
bis(3-
ethylbenzothiazolin
e-6-sulfonic acid))

Reaction Product &

Color

Soluble, yellow-

orange

Soluble, blue

(becomes yellow after

stopping)

Soluble, green

Optimal Wavelength

(Kinetic)
~450 nm ~650 nm 405-410 nm

Optimal Wavelength

(Stopped)
~492 nm ~450 nm 405-410 nm

Relative Sensitivity High Very High Moderate

Molar Extinction

Coefficient (ε)

~1.7 x 10⁴ M⁻¹cm⁻¹ at

~420 nm for DAP[2]
Not specified

~3.6 x 10⁴ M⁻¹cm⁻¹ at

405 nm for the

oxidized radical

cation[2]

Reaction Kinetics
Fast color

development[2]

Very fast color

development

Slower, more gradual

color development[2]

Stop Solution
Strong acids (e.g.,

H₂SO₄, HCl)[1]

Strong acids (e.g.,

H₂SO₄, HCl)

1% SDS or 0.625 M

oxalic acid[2]

Safety Profile
Suspected mutagen,

handle with care[2]
Non-mutagenic Considered safer[2]

Experimental Protocols
Reagent Preparation
1. OPD Substrate Buffer (0.05 M Phosphate-Citrate Buffer, pH 5.0):

To prepare 100 mL of buffer, mix 25.7 mL of 0.2 M dibasic sodium phosphate (Na₂HPO₄) and

24.3 mL of 0.1 M citric acid.

Add deionized water to a final volume of 100 mL.
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Adjust the pH to 5.0 if necessary.[1]

Alternatively, commercially available phosphate-citrate buffer tablets or capsules can be

used.

2. OPD Substrate Solution (0.4 mg/mL):

Important: Prepare fresh just before use and protect from light.[3][4]

Dissolve one 20 mg OPD tablet in 50 mL of OPD Substrate Buffer.[1] If using powder, weigh

the appropriate amount.

Immediately before use, add 20 µL of 30% hydrogen peroxide (H₂O₂) per 50 mL of the OPD

solution.[1]

3. Stop Solution (3 M H₂SO₄ or 3 M HCl):

Slowly and carefully add 16.7 mL of concentrated sulfuric acid (H₂SO₄) to 83.3 mL of

deionized water. Caution: Always add acid to water, not the other way around, and do so in a

fume hood with appropriate personal protective equipment (PPE).

Alternatively, use a commercially available ELISA stop solution.[5]

ELISA Procedure
This protocol outlines the final steps of a typical indirect or sandwich ELISA, starting after the

incubation with the HRP-conjugated antibody and subsequent washing steps.

Final Wash: After incubating with the HRP-conjugated antibody, wash the microplate wells

thoroughly (e.g., 3-5 times) with a suitable wash buffer (e.g., PBS with 0.05% Tween 20) to

remove any unbound conjugate.[6]

Substrate Addition: Add 100-200 µL of freshly prepared OPD Substrate Solution to each well.

[6][7]

Incubation: Incubate the plate at room temperature (20-25°C) in the dark for 15-30 minutes.

[3][6] Monitor the color development. For kinetic assays, the plate can be read at 450 nm at

multiple time points.
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Stopping the Reaction: Add 50 µL of Stop Solution (e.g., 3 M H₂SO₄) to each well.[6][7] The

color will change from yellow-orange to a more intense orange-brown.

Absorbance Measurement: Read the optical density (OD) of each well at 492 nm using a

microplate reader.[8][9] It is recommended to read the plate within 30-60 minutes of adding

the stop solution.

Signaling Pathway and Experimental Workflow
The following diagrams illustrate the chemical reaction catalyzed by HRP and the general

workflow of an ELISA using OPD.

Reactants

ProductsOPD (o-Phenylenediamine)
(Substrate)

HRP
(Enzyme)

Hydrogen Peroxide (H₂O₂)
(Co-substrate)

2,3-Diaminophenazine (DAP)
(Colored Product)

Oxidation

Water (H₂O)
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HRP-catalyzed oxidation of OPD.
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General ELISA workflow using OPD.
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Quantitative Data and Considerations
The concentration of OPD and the incubation time are critical parameters that can be optimized

to achieve the desired sensitivity and dynamic range for a specific assay.

Table 2: Effect of OPD Concentration on HRP Reaction Rate

OPD Concentration Relative Reaction Rate Note

Low Sub-optimal
The reaction rate is limited by

the substrate concentration.

Optimal (e.g., 0.4 mg/mL) Maximal

The enzyme is saturated with

the substrate, leading to the

highest reaction rate.[1]

High Plateau / Potential Inhibition

Increasing the OPD

concentration beyond the

optimal point does not

significantly increase the

reaction rate and may lead to

higher background signals.[10]

This table is based on the principles of enzyme kinetics. The optimal concentration should be

determined empirically for each specific assay.

Incubation Time:

Short Incubation (e.g., <15 minutes): May result in a weak signal, especially for low-

concentration analytes.

Optimal Incubation (e.g., 15-30 minutes): Generally provides a good balance between signal

intensity and background.[3][6]

Long Incubation (e.g., >30 minutes): Can lead to increased background noise due to non-

specific reactions, especially with exposure to light. This may mask weak signals and reduce

the signal-to-noise ratio. It is often recommended to perform a kinetic analysis to determine

the optimal read time before the background becomes too high.
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Troubleshooting
High Background:

Insufficient washing.

Substrate solution contaminated or exposed to light for too long.[3]

Concentration of HRP-conjugate is too high.

Inadequate blocking.

No or Weak Signal:

Reagents (especially OPD solution or H₂O₂) are not freshly prepared.

Incorrect wavelength used for reading.

Incubation times are too short.

Concentrations of antibodies or antigen are too low.

HRP enzyme activity is compromised.

By following these guidelines and protocols, researchers can effectively utilize OPD

dihydrochloride for sensitive and reliable detection in HRP-based ELISAs. As with any assay,

optimization of specific parameters for your particular system is recommended to achieve the

best results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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